9-Benzyl-10-methylanthracene
Description
9-Benzyl-10-methylanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an anthracene backbone substituted with a benzyl group at position 9 and a methyl group at position 10. The benzyl group introduces steric bulk and aromatic conjugation, while the methyl group at position 10 may influence electronic properties and molecular packing.
Properties
CAS No. |
24451-61-4 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-benzyl-10-methylanthracene |
InChI |
InChI=1S/C22H18/c1-16-18-11-5-7-13-20(18)22(15-17-9-3-2-4-10-17)21-14-8-6-12-19(16)21/h2-14H,15H2,1H3 |
InChI Key |
CJLKRNNODLUJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-10-methylanthracene typically involves the Friedel-Crafts alkylation reaction. This method uses anthracene as the starting material, which undergoes alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of anthracene derivatives, including 9-Benzyl-10-methylanthracene, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-10-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
Organic Chemistry
Synthesis of Functionalized Compounds
9-Benzyl-10-methylanthracene serves as a versatile building block for synthesizing various functionalized compounds. Its structure allows for selective reactions, particularly with electrophiles. For instance, the deprotonation of 9-methylanthracene derivatives can lead to the formation of new chromophores and sensor compounds, enhancing their reactivity and utility in organic synthesis .
Coordination Chemistry
The compound has been utilized as an S-donor ligand in coordination chemistry. In one study, derivatives of 9-benzyl-10-methylanthracene were synthesized and reacted with palladium complexes to form luminescent coordination compounds. These compounds exhibit interesting photophysical properties, making them suitable for applications in photonics and optoelectronics .
Materials Science
Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, 9-benzyl-10-methylanthracene has potential applications in the development of organic light-emitting diodes. The ability to modify its structure allows researchers to tailor its emission characteristics for specific wavelengths, which is crucial for optimizing OLED performance .
Polymeric Materials
The compound can be incorporated into polymer matrices to enhance their optical properties. Research indicates that adding anthracene derivatives can improve the thermal stability and mechanical properties of polymers, making them more suitable for various industrial applications .
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of 9-benzyl-10-methylanthracene derivatives as antiviral agents. Research into related anthracene derivatives has shown promising results against SARS-CoV-2 by inhibiting key viral proteins involved in replication. The structure-activity relationship studies indicate that modifications to the anthracene core can significantly enhance antiviral potency .
Cancer Research
The compound's structural similarities to known antitumor agents have led to investigations into its cytotoxic effects against cancer cell lines. Preliminary studies suggest that certain derivatives may exhibit selective cytotoxicity towards cancer cells, making them candidates for further development as anticancer drugs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Hu et al. (2006) | Synthesis of luminescent compounds | Developed emissive molecular compounds using anthracene derivatives; highlighted the potential for OLED applications. |
| Shichibu et al. (2016) | Coordination chemistry | Synthesized a thioacetal derivative as an S-donor ligand; demonstrated its ability to form luminescent coordination complexes with palladium. |
| Recent antiviral research (2021) | SARS-CoV-2 inhibition | Identified potent inhibitors based on anthracene derivatives; showed effective inhibition of viral replication mechanisms. |
Mechanism of Action
The mechanism of action of 9-Benzyl-10-methylanthracene involves its interaction with molecular targets such as the p53 protein. The compound can activate p53, leading to the suppression of MDM4 protein expression, upregulation of p53 protein levels, and induction of cell cycle arrest and apoptosis in cancer cells . Additionally, its photophysical properties enable it to act as a fluorescent sensor for singlet oxygen detection .
Comparison with Similar Compounds
Structural and Substituent Analysis
10-Methylbenz[a]anthracene ()
- Molecular Formula : C₁₉H₁₄
- Substituents : Methyl group at position 10 of benz[a]anthracene.
- Key Differences : Unlike 9-benzyl-10-methylanthracene, this compound lacks a benzyl group and instead incorporates a fused benzene ring. The methyl group’s electronic effects (electron-donating) are similar, but the absence of a benzyl substituent reduces steric hindrance and alters conjugation pathways.
- Properties : NIST data indicate a molecular weight of 242.33 g/mol and gas-phase ionization energy of 7.30 ± 0.03 eV .
9-(4-Methoxyphenyl)-10-phenylanthracene (2a) ()
- Molecular Formula : C₂₉H₂₀O
- Substituents : Methoxyphenyl and phenyl groups at positions 9 and 10.
- Key Differences : The methoxy group is strongly electron-donating, enhancing optoelectronic properties compared to the benzyl group’s neutral aromatic character. This compound’s optical absorption and electrochemical behavior (e.g., HOMO-LUMO gaps) may differ significantly due to substituent electronic effects .
10-Ethyl-9,10-dimethyl-9H-anthracene ()
- Molecular Formula : C₁₈H₂₀
- Substituents : Ethyl and methyl groups at positions 9 and 10.
- Key Differences: Alkyl substituents (ethyl/methyl) are purely electron-donating via induction, lacking the benzyl group’s resonance effects.
Physical and Electronic Properties
Biological Activity
9-Benzyl-10-methylanthracene (CAS No. 24451-61-4) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of cancer research and photophysical applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
9-Benzyl-10-methylanthracene is characterized by its anthracene backbone with a benzyl group at the 9-position and a methyl group at the 10-position. The molecular formula is , and it has a molecular weight of approximately 218.29 g/mol.
| Property | Value |
|---|---|
| CAS Number | 24451-61-4 |
| Molecular Formula | C17H14 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 9-benzyl-10-methylanthracene |
The biological activity of 9-benzyl-10-methylanthracene is primarily attributed to its interaction with cellular targets that can influence various signaling pathways. Studies have shown that anthracene derivatives can act as p53 activators , which are crucial in regulating the cell cycle and preventing tumor formation. The specific mechanism involves the stabilization of p53, leading to enhanced apoptosis in cancer cells .
Cytotoxic Effects
Research indicates that 9-benzyl-10-methylanthracene exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives of methylanthracene demonstrated enhanced potency in inhibiting cell proliferation compared to their parent compounds . The compound's effectiveness was linked to its ability to induce apoptosis through oxidative stress pathways.
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study evaluating various anthracenyl derivatives found that 9-benzyl-10-methylanthracene showed promising results in inhibiting the growth of human cancer cell lines, suggesting its potential as an anticancer agent .
- Photophysical Properties : The compound has been investigated for its photophysical properties, which are essential for applications in organic light-emitting diodes (OLEDs) and solar cells. Its fluorescence characteristics were analyzed, revealing significant quantum yields that could enhance its utility in photonic applications .
- Comparative Studies : Research comparing various anthracene derivatives highlighted that modifications at the 9 and 10 positions significantly affect biological activity. For example, substituting different groups can lead to variations in cytotoxic potency and selectivity towards cancer cells .
Potential Therapeutic Applications
Given its biological activity, 9-benzyl-10-methylanthracene holds potential for several therapeutic applications:
- Cancer Therapy : Its ability to activate p53 suggests that it could be developed into a therapeutic agent for cancers where p53 is mutated or dysfunctional.
- Photodynamic Therapy : The compound's photophysical properties may allow it to be used in photodynamic therapy (PDT), where light activation induces cytotoxic effects in targeted tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
